molecular formula C21H22N4O3 B2802181 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198237-41-9

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine

Katalognummer: B2802181
CAS-Nummer: 2198237-41-9
Molekulargewicht: 378.432
InChI-Schlüssel: OUNXNBMKSJVPOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine is a complex heterocyclic compound designed for pharmaceutical research and development. Its structure integrates a 3-(piperidin-4-ylmethoxy)pyridine moiety, a scaffold identified in scientific literature as a key component of potent Lysine Specific Demethylase 1 (LSD1) inhibitors with Ki values reported as low as 29 nM . The molecular framework also features a 1,2-oxazole (isoxazole) ring system, which is known to confer unique electronic and steric properties, making it a prevalent feature in candidates for enzyme inhibition or receptor modulation . The proposed mechanism of action for compounds of this class involves competitive inhibition of enzymatic targets. Docking studies suggest that the protonated piperidine amino group can form a key hydrogen bond with residues like Asp555, while the pyridine rings engage in favorable electrostatic and hydrophobic interactions with the enzyme's active site, such as with the flavin ring of the FAD cofactor and Tyr761 . This compound is strictly for research applications in chemistry and medicine, including use as a building block for complex molecule synthesis and in the exploration of novel therapeutic agents . It is not intended for human or veterinary use.

Eigenschaften

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXNBMKSJVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Similarities

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Potential Applications Reference
Target Compound C₂₀H₂₁N₃O₃* ~351.40 g/mol* 1,2-Oxazole Pyridin-3-yl, piperidin-4-ylmethoxy Enzyme inhibition, CNS targeting
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-methanesulfonylphenyl)pyridine C₂₃H₂₈N₄O₄S 456.56 g/mol 1,2,4-Oxadiazole Methanesulfonylphenyl, isopropyl Anti-inflammatory, kinase inhibition
3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine (BK78054) C₁₆H₁₉N₃O₂S 317.41 g/mol 1,3-Thiazole Thiazole-4-carbonyl Antimicrobial, antiviral
N-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzimidazol-2-amine C₃₀H₃₀F₃N₇O 597.61 g/mol 1,2,4-Oxadiazole Trifluoromethylpyridyl, benzimidazole Antimalarial

Analysis of Structural Modifications

Heterocyclic Core Variations: The target compound’s 1,2-oxazole core (vs. The sulfur atom in thiazole (BK78054) increases polarizability, favoring interactions with hydrophobic enzyme pockets . The pyridin-3-yl group on the oxazole may enhance π-π stacking with aromatic residues in biological targets, a feature absent in the methanesulfonylphenyl substituent in .

Substituent Effects :

  • The piperidin-4-ylmethoxy linker is conserved across analogs, suggesting its role in spatial orientation for target binding.
  • Bulky groups like isopropyl () or trifluoromethyl () improve lipophilicity but may reduce solubility, whereas the target compound’s pyridinyl group balances polarity and binding affinity.

Molecular Weight and Pharmacokinetics :

  • The target compound’s lower molecular weight (~351 g/mol) compared to (456 g/mol) and (597 g/mol) suggests better bioavailability and blood-brain barrier penetration, relevant for CNS-targeted therapies .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours. Purification via alumina plug filtration ensures analytical purity . Multi-step approaches often start with piperidine and pyridine intermediates, employing bases like K₂CO₃ in DMF for coupling reactions .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • HPLC and FTIR for functional group analysis and purity assessment.
  • NMR spectroscopy to resolve methoxy, pyridine, and piperidine proton environments.
  • Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation. Spectral data repositories (e.g., PubChem) provide reference InChI keys and SMILES strings for validation .

Q. What are the critical solubility and stability considerations for experimental handling?

The compound’s methoxy and pyridine groups confer moderate polarity, making DMSO or ethanol suitable solvents. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis or oxidation of the oxazole and piperidine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent screening : Ethanol or THF enhances green chemistry metrics .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in multi-step syntheses .
  • Process control : Computational reaction path searches (quantum chemistry) predict optimal conditions, reducing trial-and-error experimentation .

Q. What computational strategies are used to predict biological activity or reactivity?

  • Docking studies : The pyridine-oxazole motif may target kinase or GPCR domains; tools like AutoDock assess binding affinities.
  • DFT calculations : Evaluate electron distribution in the oxazole ring to predict sites for electrophilic substitution .
  • ADMET profiling : Tools like SwissADME predict bioavailability and metabolic stability .

Q. How can contradictory data in literature regarding biological activity be resolved?

  • Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions.
  • Structural analogs : Compare activity of derivatives (e.g., triazolopyridines or thiazolidinones ) to isolate critical functional groups.
  • Meta-analysis : Cross-reference PubChem BioAssay data to identify consensus targets .

Q. What methodologies are employed to study the compound’s interaction with biological targets?

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified receptors.
  • Cryo-EM : Resolves binding conformations in membrane proteins .
  • Metabolomic profiling : LC-MS tracks metabolic byproducts in cellular assays to infer mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.